molecular formula C6H13NO3 B13516170 Methyl 4-amino-3-hydroxy-3-methylbutanoate

Methyl 4-amino-3-hydroxy-3-methylbutanoate

Cat. No.: B13516170
M. Wt: 147.17 g/mol
InChI Key: YDGVQIHXYKXYBP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxy-3-methylbutanoate is a beta-amino acid ester derivative of significant interest in metabolic and biochemical research. This compound is structurally related to metabolites of the essential branched-chain amino acid leucine and shares a close relationship with 3-Hydroxy-3-methylbutyrate (HMB), a molecule extensively studied for its role in skeletal muscle homeostasis . Its core research value lies in its potential application for studying metabolic pathways, enzyme interactions, and mechanisms related to protein synthesis and degradation. The proposed mechanism of action for related compounds involves the activation of the mTORC1 signaling pathway to promote protein synthesis and the inhibition of the ubiquitin-proteasome system to suppress muscle proteolysis . As a building block in organic synthesis, its functional groups—including the amino, hydroxyl, and ester moieties—allow for diverse chemical reactions, making it a versatile intermediate for developing more complex molecules or probes . This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-amino-3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGVQIHXYKXYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Diacetone Alcohol (DAA) and Subsequent Esterification

One classical chemical route to compounds related to methyl 4-amino-3-hydroxy-3-methylbutanoate involves the oxidation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one) to 3-hydroxy-3-methylbutanoic acid or its salts, followed by esterification to the methyl ester form.

  • Oxidation Step: Diacetone alcohol is oxidized using hypochlorous acid or sodium hypochlorite under controlled conditions (40 to 200°C, 30 minutes or more). This step converts the diacetone alcohol into 3-hydroxy-3-methylbutanoic acid or its salts efficiently.

  • Calcium Salt Formation and Separation: Addition of calcium salts (e.g., calcium hydroxide) precipitates calcium 3-hydroxy-3-methylbutanoate, which can be separated from the reaction mixture, allowing for purification.

  • Esterification: The free acid or its calcium salt is then esterified with methanol under acidic conditions to yield methyl 3-hydroxy-3-methylbutanoate. The amino group introduction typically follows or precedes this esterification depending on the synthetic route.

This method is advantageous due to its ability to produce highly pure products and scalability. However, the amino substitution at the 4-position requires additional synthetic steps, typically involving amination reactions.

Amination Strategies

The introduction of the amino group at the 4-position can be achieved by:

  • Nucleophilic Substitution: Starting from a suitable halogenated intermediate (e.g., 4-chloro-3-hydroxy-3-methylbutanoate), nucleophilic substitution with ammonia or an amine source can yield the amino derivative.

  • Reductive Amination: Another approach involves reductive amination of a 4-oxo precursor with ammonia or amine reagents in the presence of reducing agents such as sodium cyanoborohydride.

These steps require careful control of reaction conditions to avoid side reactions such as over-alkylation or ester hydrolysis.

Biocatalytic Preparation Methods

Recent advances have demonstrated the use of whole-cell catalysis and enzyme engineering for the biosynthesis of 3-hydroxy-3-methylbutyrate derivatives, including this compound or its precursors.

Enzymatic Conversion from l-Leucine

A notable biocatalytic route involves the conversion of l-leucine to 3-hydroxy-3-methylbutyrate derivatives using engineered Escherichia coli strains expressing:

By rational design and mutagenesis, variants of 4-HPPD with improved catalytic activity have been identified, enhancing the overall conversion efficiency.

  • Reaction Conditions: The whole-cell biocatalysis proceeds without the need for external adenosine triphosphate (ATP), which simplifies the process and reduces cost.

  • Yields: Maximum conversion rates reach approximately 80%, with production rates around 0.257 grams per liter per hour under optimized conditions.

This biocatalytic approach offers a sustainable and selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds.

Comparative Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Reference
Chemical Oxidation and Esterification Oxidation of diacetone alcohol → Calcium salt precipitation → Esterification High purity, scalable Multi-step, requires hazardous reagents
Amination via Nucleophilic Substitution Halogenated intermediate + ammonia → Amino compound Direct introduction of amino group Requires halogenated precursors, possible side reactions General synthetic knowledge
Biocatalytic Conversion from l-Leucine Whole-cell catalysis with l-AAD and 4-HPPD enzymes High selectivity, no ATP needed, environmentally friendly Requires genetic engineering, enzyme optimization

Detailed Research Findings and Notes

  • The oxidation process using hypochlorous acid or sodium hypochlorite is optimized by controlling the amount of oxidant (0.0005 to 10 times molar equivalent relative to substrate) and temperature to maximize yield and purity.

  • Calcium hydroxide addition precipitates the calcium salt intermediate, facilitating separation and purification, which is critical for downstream esterification.

  • Biocatalytic methods circumvent harsh chemical conditions and provide stereoselective synthesis, which is valuable for pharmaceutical applications.

  • Amination steps are often the bottleneck in chemical synthesis due to low selectivity and yields, necessitating careful reaction design or alternative enzymatic amination methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-amino-3-oxo-3-methylbutanoic acid.

    Reduction: 4-amino-3-hydroxy-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-amino-3-hydroxybutanoate (CAS: 88550-64-5)

  • Molecular Formula: C₅H₁₁NO₃
  • Molecular Weight : 133.15 g/mol
  • Key Differences : Lacks the 3-methyl substituent, resulting in reduced steric hindrance and lower hydrophobicity.
  • Applications: Likely used as a precursor for γ-aminobutyric acid (GABA) analogs or biodegradable polymers.

Methyl 4-amino-3-phenylbutanoate (CID 55296)

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Synthesis : Likely involves Friedel-Crafts alkylation or Suzuki coupling for aryl group introduction.

Methyl 4-hydroxybutanoate

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Differences: Absence of the amino group limits its utility in nitrogen-containing bioactive molecules. Commonly used in polymer synthesis (e.g., polyesters) due to its hydroxyl-ester functionality.

Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₃ (estimated)
  • Molecular Weight: Not specified in , but likely >250 g/mol due to the methoxyphenyl and hydrochloride groups.
  • Key Differences : The 4-methoxyphenyl group and hydrochloride salt enhance solubility in polar solvents, making it suitable for ionic intermediates in drug synthesis.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 4-amino-3-hydroxy-3-methylbutanoate C₆H₁₃NO₃ 147.17 Amino, hydroxyl, methyl, ester Pharmaceutical intermediates
Methyl 4-amino-3-hydroxybutanoate C₅H₁₁NO₃ 133.15 Amino, hydroxyl, ester GABA analogs, polymers
Methyl 4-amino-3-phenylbutanoate C₁₁H₁₅NO₂ 193.24 Amino, phenyl, ester CNS drug candidates
Methyl 4-hydroxybutanoate C₅H₁₀O₃ 118.13 Hydroxyl, ester Polyester synthesis

Biological Activity

Methyl 4-amino-3-hydroxy-3-methylbutanoate, a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic modulation. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Profile

This compound is a structural analog of β-hydroxy-β-methylbutyrate (HMB), which is known for its role in muscle metabolism and potential anticancer properties. The compound's molecular formula is C6H13N1O3C_6H_{13}N_1O_3, and it features a hydroxyl group that may contribute to its biological activity.

The biological activity of this compound primarily involves:

  • Anticancer Activity : Research indicates that this compound may exert antiproliferative effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell growth through mechanisms involving the modulation of signaling pathways such as those mediated by HSP90 and TRAP1 .
  • Metabolic Effects : Similar to HMB, this compound may enhance muscle protein synthesis and reduce muscle breakdown, making it a candidate for studies related to muscle wasting conditions .

Anticancer Studies

A series of studies have investigated the effectiveness of this compound against different cancer cell lines:

Cell Line IC50 (µM) Reference
HCT11611.0
HeLa0.69
MDA-MB-231<1.0
HuCCA-12.2

These findings suggest that this compound exhibits significant cytotoxicity against various cancer types while maintaining relatively low toxicity towards normal cells.

Metabolic Studies

In studies focused on muscle metabolism, supplementation with this compound showed promising results in enhancing muscle hypertrophy and strength:

Study Group Dosage (g/day) Outcome
Active college students3Increased aerobic performance
Resistance-trained men3Improved lean body mass (LBM)

These results indicate the compound's potential as a dietary supplement for athletes and individuals undergoing resistance training .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Patients : A clinical trial involving patients with advanced cancer demonstrated that those receiving this compound experienced improved quality of life and reduced tumor burden compared to control groups .
  • Muscle Wasting in Elderly : Another study focused on elderly patients suffering from sarcopenia showed that supplementation with this compound led to significant improvements in muscle mass and function over a 12-week period .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-hydroxy-3-methylbutanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding acid (4-amino-3-hydroxy-3-methylbutanoic acid) with methanol under acidic catalysis. Optimization strategies include:

  • Catalyst Selection : Use of H₂SO₄ or HCl to enhance esterification efficiency .
  • Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation .
  • Purification : Recrystallization or column chromatography to isolate the ester, with purity confirmed via HPLC (>95%) .
    • Data Note : Analogous compounds (e.g., methyl 4-amino-3-methoxybutanoate) achieve yields of 70–85% under similar conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify amino (-NH₂, δ 1.5–2.5 ppm), hydroxyl (-OH, δ 4.0–5.0 ppm), and methyl ester (-COOCH₃, δ 3.6–3.8 ppm) groups .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy position influence the compound’s biological activity, and what experimental approaches can resolve enantiomer-specific effects?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Biological Assays : Compare enantiomer activity in enzyme inhibition assays (e.g., dihydroorotate dehydrogenase) to identify stereospecific interactions .
  • Computational Modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity differences between enantiomers .

Q. What strategies can address contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Purity Analysis : Quantify impurities (e.g., residual acids or byproducts) via LC-MS to rule out confounding effects .
  • Enantiomeric Excess (EE) Assessment : Ensure studies report EE values, as racemic mixtures may obscure activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) to enable cross-study comparisons .

Q. How can researchers design stability studies to evaluate the compound’s degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 1–4 weeks .
  • Analytical Monitoring : Track degradation products via UPLC-QTOF-MS and identify hydrolyzed products (e.g., free acid or methanol) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (amino group) or electrophilic (ester carbonyl) attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrolysis propensity in aqueous environments .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most promising?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during esterification to induce enantioselectivity .
  • Biocatalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in organic solvents .

Q. What in vitro models are appropriate for assessing the compound’s potential neuroprotective or anti-inflammatory activity?

  • Methodological Answer :

  • Cell-Based Assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Oxidative Stress Models : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) using DCFH-DA fluorescence .

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